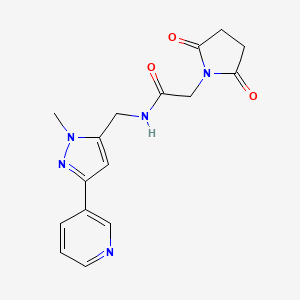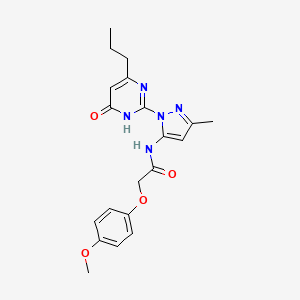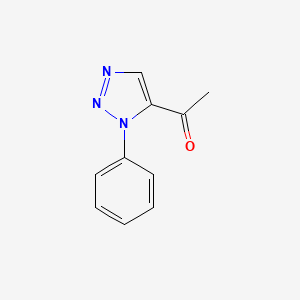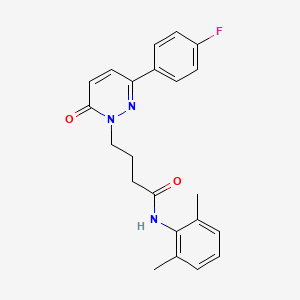
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives can be synthesized and characterized to form coordination complexes with Co(II) and Cu(II). These complexes have been studied for their solid-state structures and antioxidant activities. The antioxidant activity is significant, indicating the potential for these compounds in medicinal chemistry and as antioxidants. The study by Chkirate et al. (2019) highlights the effect of hydrogen bonding on self-assembly processes in these complexes, contributing to their structural and functional properties (Chkirate et al., 2019).
Insecticidal and Antimicrobial Activity
Further research into the derivatives of pyrazole-acetamide has been conducted for their potential insecticidal and antimicrobial properties. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed them against the cotton leafworm, showcasing the compound's utility in developing new insecticidal agents (Fadda et al., 2017). Similarly, Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating an antipyrine moiety, further demonstrating the broad spectrum of applications for these compounds in combating microbial resistance (Bondock et al., 2008).
Dopamine Receptor Modulating Activity
The compound has also been explored for its potential in modulating dopamine receptor activity. Baures et al. (1994) designed mimics of a specific hydrogen-bonded structure found in a related compound, testing their ability to enhance the binding of a dopamine D2 receptor agonist. These findings open avenues for the development of new treatments for neurological disorders, highlighting the compound's relevance in neuropharmacology (Baures et al., 1994).
Anticancer Activity
Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in a related compound, testing the anticancer activity of these synthesized compounds on 60 cancer cell lines. This research underscores the potential of such compounds in the development of new anticancer agents, particularly those that show appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Alzheimer's Disease Therapeutics
Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of selective and potent inhibitors against Alzheimer's disease. These compounds demonstrated significant inhibitory activity against acetylcholinesterase and amyloid β aggregation, showcasing the therapeutic potential of pyrazole-acetamide derivatives in treating neurodegenerative diseases (Umar et al., 2019).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-20-12(7-13(19-20)11-3-2-6-17-8-11)9-18-14(22)10-21-15(23)4-5-16(21)24/h2-3,6-8H,4-5,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXMQOHTETUCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)


![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide](/img/structure/B2867439.png)
![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)



![methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2867445.png)
![5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2867447.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)

